molecular formula C11H10BrF3O2 B3043823 4-(4-Bromophenyl)-2-(trifluoromethyl)butanoic acid CAS No. 932710-61-7

4-(4-Bromophenyl)-2-(trifluoromethyl)butanoic acid

Cat. No. B3043823
CAS RN: 932710-61-7
M. Wt: 311.09 g/mol
InChI Key: PCMHAMVZYDCSMG-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-(trifluoromethyl)butanoic acid , also known by its synonyms such as (p-Bromophenyl)boronic acid , 4-Bromobenzeneboronic acid , and p-Bromobenzeneboronic acid , is a chemical compound with the molecular formula C₆H₆BrBO₂ . It falls under the category of boronic acids and derivatives . The compound consists of a butanoic acid backbone with a trifluoromethyl group and a bromophenyl group attached to it. The molecular weight of this compound is approximately 200.83 g/mol .


Synthesis Analysis

The synthesis of 4-(4-Bromophenyl)-2-(trifluoromethyl)butanoic acid involves various methods, including Palladium-catalyzed Suzuki-Miyaura cross-couplings , Pd (II)-catalyzed diastereoselective conjugate additions , and tandem-type Pd (II)-catalyzed oxidative Heck reactions . Researchers have also explored its use in copper-mediated ligandless aerobic fluoroalkylation and copper-catalyzed cross-couplings .


Molecular Structure Analysis

The compound’s molecular structure consists of a butanoic acid group (with the formula C₄H₇CO₂ ) linked to a trifluoromethyl group (CF₃) and a bromophenyl group (C₆H₄Br). The arrangement of these functional groups influences its chemical properties and reactivity. The boron atom in the boronic acid moiety plays a crucial role in its interactions with other molecules .


Chemical Reactions Analysis

4-(4-Bromophenyl)-2-(trifluoromethyl)butanoic acid participates in several chemical reactions, including Heck-type reactions , arylative cyclization , and cross-couplings . These reactions are essential for its functionalization and incorporation into more complex molecules. Researchers have explored its use in the synthesis of various bioactive compounds .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 284-288°C .
  • SMILES Notation : The simplified molecular input line entry system (SMILES) notation for this compound is OB(O)c1ccc(Br)cc1 .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle 4-(4-Bromophenyl)-2-(trifluoromethyl)butanoic acid in a well-ventilated area, wear appropriate protective gear, and follow established laboratory protocols. Specific safety data can be found in Material Safety Data Sheets (MSDS) provided by suppliers .

Future Directions

Future research could explore the compound’s potential applications in drug discovery, catalysis, and materials science. Investigating its interactions with biological targets and optimizing its synthetic routes may lead to novel therapeutic agents or functional materials .

properties

IUPAC Name

4-(4-bromophenyl)-2-(trifluoromethyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF3O2/c12-8-4-1-7(2-5-8)3-6-9(10(16)17)11(13,14)15/h1-2,4-5,9H,3,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMHAMVZYDCSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243999
Record name 4-Bromo-α-(trifluoromethyl)benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-2-(trifluoromethyl)butanoic acid

CAS RN

932710-61-7
Record name 4-Bromo-α-(trifluoromethyl)benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932710-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-α-(trifluoromethyl)benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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